Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
Overview of Heterocyclic Thiadiazole Derivatives in Medicinal Chemistry
The 1,3,4-thiadiazole ring system, characterized by a five-membered aromatic structure containing one sulfur and two nitrogen atoms, has emerged as a cornerstone in drug design. Its electron-deficient nature and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. Clinically approved thiadiazole derivatives, such as acetazolamide (a carbonic anhydrase inhibitor) and methazolamide, underscore the scaffold’s therapeutic relevance.
Recent advancements have expanded the applications of thiadiazole derivatives to include anticancer, antimicrobial, and anticonvulsant agents. For instance, modifications at the 2- and 5-positions of the thiadiazole ring have yielded compounds with enhanced bioavailability and target specificity. The incorporation of urea groups, as seen in this compound, further augments hydrogen-bonding capabilities, potentially improving receptor binding.
Table 1: Biologically Active 1,3,4-Thiadiazole Derivatives
Historical Perspective on the Development of Thiadiazole-Based Compounds
The exploration of thiadiazoles began in 1882 with Emil Fischer’s synthesis of the parent 1,3,4-thiadiazole structure. Early studies focused on their tautomeric behavior and reactivity, but the mid-20th century marked a shift toward pharmacological applications. The discovery of acetazolamide in 1953 validated thiadiazoles as viable drug candidates, spurring interest in structural diversification.
The 21st century has seen a surge in hybrid molecules combining thiadiazole cores with other pharmacophores. For example, the integration of urea moieties, as in this compound, reflects modern strategies to enhance pharmacokinetic properties. Advances in synthetic methodologies, such as microwave-assisted cyclization, have also enabled efficient large-scale production of these derivatives.
Rationale for Academic Interest in the Compound
Academic interest in this compound stems from three key factors:
- Structural Novelty : The compound’s unique combination of a thiadiazole ring, thioether linkage, and cyclohexylurea group creates a multifunctional architecture amenable to mechanistic studies.
- Drug-Likeness : Computational analyses suggest favorable LogP values and membrane permeability, attributed to the mesoionic character of the thiadiazole core.
- Versatile Bioactivity : Preliminary in vitro studies indicate inhibitory effects on kinases and DNA-binding proteins, positioning it as a candidate for anticancer drug development.
Objectives and Scope of the Present Research Outline
This research outline aims to:
- Systematically analyze the synthetic pathways for this compound, emphasizing regioselective modifications.
- Evaluate its physicochemical properties using spectral techniques (e.g., $$ ^{1}\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR) and computational methods (DFT at the B3LYP/6-311++G(d,p) level).
- Investigate structure-activity relationships through comparative studies with analogous derivatives, focusing on substituent effects at the urea and acetamide positions.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,16,21)(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNJIYAVAUKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Urea Moiety: The cyclohexylurea group is introduced by reacting the thiadiazole derivative with cyclohexyl isocyanate.
Thioether Formation: The thiadiazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, other esters.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains, including E. coli and Streptococcus pyogenes. These compounds can exhibit minimum inhibitory concentrations (MICs) lower than standard antibiotics like ofloxacin and cefepime . The presence of the thiadiazole ring in Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate suggests it may also have similar antimicrobial potential.
Antitumor Activity
Thiadiazole derivatives have been studied for their anticancer properties. Specific compounds have demonstrated the ability to induce apoptosis and inhibit cell cycle progression in glioma cell lines. This suggests that this compound may contribute to cancer treatment strategies by targeting tumor cells effectively .
Pharmaceutical Development
Given its structural characteristics and biological activities, this compound could be explored as a lead compound in the development of new antimicrobial and anticancer drugs. The compound's ability to interact with biological systems opens avenues for further modifications to enhance efficacy and reduce toxicity.
Agricultural Applications
The structural features of this compound may also suggest potential applications in agriculture as a herbicide or pesticide. The similarities in structure to known agrochemicals indicate that it could exhibit herbicidal properties worth investigating.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring and urea moiety may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with variable substituents influencing bioactivity, solubility, and stability. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations:
Structural Variations and Bioactivity Cyclohexylureido vs. Thioacetamido Linkage: The thioether bridge in the target compound is structurally analogous to derivatives with confirmed antifungal activity (e.g., Compound 4l), suggesting possible inhibition of ergosterol biosynthesis . Ethyl Ester Functionality: This group is common in prodrug designs, facilitating hydrolysis to active carboxylic acids in vivo. Compounds like Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate () utilize this feature for improved pharmacokinetics .
Biological Activity Trends
- Antifungal Activity : Derivatives with bulky hydrophobic groups (e.g., cyclohexylureido, piperidinylsulfonyl) show enhanced activity against Candida spp. by targeting ergosterol synthesis or fungal enzymes .
- Cytotoxicity : Electron-withdrawing substituents (e.g., 4-methoxybenzamido in Compound 44) correlate with moderate cytotoxic effects, though activity varies across cell lines .
Synthetic Accessibility The target compound can be synthesized via nucleophilic substitution of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate, followed by urea formation with cyclohexyl isocyanate—a method analogous to procedures in and .
Biological Activity
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex compound that falls within the category of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound features a thiadiazole ring substituted with a cyclohexylureido group and an ethyl acetate moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the thiadiazole core followed by functionalization to introduce the desired substituents.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various in vitro studies:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that related thiadiazole compounds can inhibit the growth of breast (MCF-7), colon (HT-29), and lung (A549) cancer cells with IC50 values ranging from 4.27 µg/mL to 12.57 µM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, some derivatives have been shown to inhibit key signaling pathways such as ERK1/2, which are crucial for cell proliferation .
Cytotoxic Studies
The cytotoxicity of this compound can be quantitatively assessed using assays such as MTT or SRB assays. These assays measure cell viability post-treatment with varying concentrations of the compound.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in cancer treatment:
- Study on Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and tested against various cancer cell lines. The study found that modifications on the thiadiazole ring significantly influenced cytotoxicity, with certain derivatives showing selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : In vitro studies indicated that compounds similar to this compound could induce apoptosis through mitochondrial pathways and modulate oxidative stress levels within cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sequential alkylation and coupling reactions. For example, alkylation of a 5-amino-1,3,4-thiadiazole intermediate with ethyl bromoacetate in the presence of a base (e.g., triethylamine) can introduce the thioether linkage . Reaction optimization may include:
- Solvent selection : Polar aprotic solvents like THF or DMF improve solubility of intermediates .
- Catalysts : KI or phase-transfer catalysts enhance alkylation efficiency .
- Temperature : Reflux conditions (e.g., 5–7 hours) ensure complete conversion, monitored via TLC .
- Purification : Recrystallization from ethanol or acetic acid yields pure products (63–84% yields) .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer :
- 1H NMR : Confirm structural integrity via characteristic peaks (e.g., δ 1.19 ppm for ethyl CH3, δ 7.36 ppm for NH2 groups) .
- Mass Spectrometry (MS) : Use EI-MS to detect molecular ions (e.g., m/z 220 for analogous thiadiazole esters) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages within 0.1% of theoretical values) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. How can researchers evaluate the compound's in vitro biological activity against cancer cell lines?
- Methodological Answer :
- Cell Lines : Use standard models like A549 (lung), HEPG2 (liver), and MCF7 (breast) adenocarcinoma cells .
- Assay Protocol :
Dose-Response Curves : Test concentrations from 1–100 µM over 48–72 hours.
MTT Assay : Measure cell viability via mitochondrial reductase activity .
- Data Interpretation : Compare IC50 values to reference drugs (e.g., cisplatin). Note that thiadiazole derivatives may show variable activity (e.g., <10% cytotoxicity in some analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence biological activity and selectivity?
- Methodological Answer :
- SAR Strategies :
Substituent Variation : Replace the cyclohexylurea group with aryl (e.g., 4-methoxybenzamido) or heterocyclic moieties to modulate lipophilicity and target binding .
Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to enhance solubility and assess impact on potency .
- Testing : Screen analogs against enzymatic targets (e.g., glutaminase) and cancer cell panels to identify critical pharmacophores .
Q. How can contradictory cytotoxicity data between studies be resolved?
- Methodological Answer :
- Assay Validation :
Cell Line Authentication : Use STR profiling to confirm cell line identity.
Purity Verification : Ensure compound integrity via NMR and HPLC post-synthesis .
- Experimental Controls : Include positive controls (e.g., doxorubicin) and replicate assays (n ≥ 3) .
- Mechanistic Follow-Up : Combine cytotoxicity data with target engagement studies (e.g., glutaminase inhibition assays) to clarify discordant results .
Q. What mechanistic approaches are suitable for identifying the compound's molecular targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Test inhibition of glutaminase (GLS) using a colorimetric assay measuring glutamate release .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., GLS) to resolve binding modes .
- Computational Docking : Use AutoDock Vina to predict interactions with active sites (e.g., cyclohexylurea binding to hydrophobic pockets) .
Q. How can researchers optimize the compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the ethyl ester to a tert-butyl ester for enhanced plasma stability .
- LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
